molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6

4-Bromo-3,5-dihydroxybenzoic acid

Cat. No. B126820
M. Wt: 233.02 g/mol
InChI Key: NUTRHYYFCDEALP-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

A mixture of 4-bromo-3,5-dihydroxybenzoic acid (2.0 g, 8.6 mmol), EtI (6.7 g, 43.0 mmol) and K2CO3 (5.9 g, 43.0 mmol) in DMF (20 mL) was stirred at 50° C. overnight. Followed standard aqueous/EtOAc workup (2.5 g, yield 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10](O)=[CH:9]C(C(O)=O)=[CH:4][C:3]=1[OH:12].[CH2:13](I)[CH3:14].[C:16]([O-:19])([O-])=O.[K+].[K+].[CH3:22][CH2:23][O:24][C:25]([CH3:27])=[O:26].[CH3:28]N(C=O)C>>[Br:1][C:2]1[C:3]([O:12][CH2:13][CH3:14])=[CH:4][C:27]([C:25]([O:24][CH2:23][CH3:22])=[O:26])=[CH:9][C:10]=1[O:19][CH2:16][CH3:28] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1O)O
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)I
Name
Quantity
5.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=C(C=C(C(=O)OCC)C=C1OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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